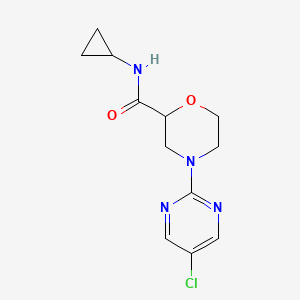

4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

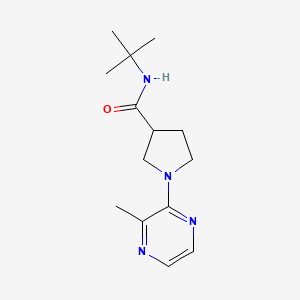

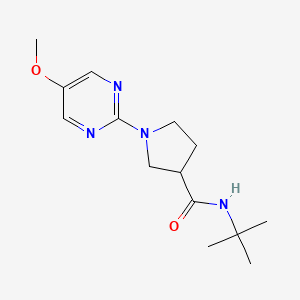

4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidinyl group attached to a morpholine ring, which is further substituted with a cyclopropyl group and a carboxamide group. Pyrimidines are known for their significant biological and pharmaceutical importance, often serving as building blocks for various drugs and biochemicals.

Wirkmechanismus

Target of Action

The primary target of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps regulate blood glucose levels .

- Incretin pathway : The compound’s action on enteroendocrine cells stimulates the secretion of GLP-1, an incretin hormone that enhances the secretion of insulin .

Pharmacokinetics

In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced insulin secretion and increased GLP-1 levels . These effects contribute to improved glycemic control, making this compound a promising candidate for the treatment of type 2 diabetes .

Biochemische Analyse

Biochemical Properties

4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide interacts predominantly with the GPR119, which is expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .

Cellular Effects

In the pancreas, this compound stimulates insulin release, thereby directly influencing cell function . In the gastrointestinal tract, it promotes the secretion of GLP-1, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GPR119 receptor . This binding activates the receptor, leading to the stimulation of insulin release and promotion of GLP-1 secretion .

Temporal Effects in Laboratory Settings

It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 5-chloropyrimidin-2-ylamine, which undergoes a series of reactions to introduce the morpholine and cyclopropyl groups. The carboxamide group is then added through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The morpholine ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the carboxamide group.

Substitution: Substitution reactions can introduce different substituents on the pyrimidinyl or morpholine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substituent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the morpholine ring, reduced forms of the pyrimidinyl group, and substituted derivatives of the pyrimidinyl and morpholine rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a versatile intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be used to study the biological activity of pyrimidine derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its structural features make it a candidate for further modification and optimization to enhance its therapeutic properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate

(2-Chloropyrimidin-5-yl)boronic acid

(4-chloropyrimidin-2-yl)methanamine hydrochloride

Uniqueness: 4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the carboxamide group. These features contribute to its distinct chemical and biological properties compared to other pyrimidine derivatives.

Eigenschaften

IUPAC Name |

4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGMOIUCZCJXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469925.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B6469933.png)

![N-tert-butyl-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469968.png)

![N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469982.png)

![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)

![N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470002.png)